molecular formula C11H6F3NO B13028096 4-(Trifluoromethyl)quinoline-3-carbaldehyde

4-(Trifluoromethyl)quinoline-3-carbaldehyde

Cat. No.: B13028096
M. Wt: 225.17 g/mol
InChI Key: SZALHDIYJICFPT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinoline-3-carbaldehyde is a chemical compound that belongs to the quinoline family. Quinoline compounds are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group at the 4-position and an aldehyde group at the 3-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)quinoline-3-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 4-(trifluoromethyl)aniline with quinoline-3-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions with ethanol as the solvent and glacial acetic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-(Trifluoromethyl)quinoline-3-carboxylic acid.

    Reduction: 4-(Trifluoromethyl)quinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)quinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic applications.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of anti-cancer and anti-microbial agents.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)quinoline-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)quinoline-2-carbaldehyde
  • 4-(Trifluoromethyl)quinoline-3-carboxylic acid
  • 4-(Trifluoromethyl)quinoline-3-methanol

Comparison: 4-(Trifluoromethyl)quinoline-3-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which confer distinct reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

4-(trifluoromethyl)quinoline-3-carbaldehyde

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10-7(6-16)5-15-9-4-2-1-3-8(9)10/h1-6H

InChI Key

SZALHDIYJICFPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C=O)C(F)(F)F

Origin of Product

United States

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